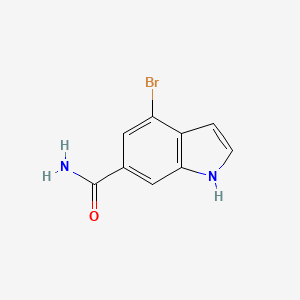

4-Bromo-1H-indole-6-carboxamide

Übersicht

Beschreibung

“4-Bromo-1H-indole-6-carboxamide” is a compound that is part of the indole family . Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Molecular Structure Analysis

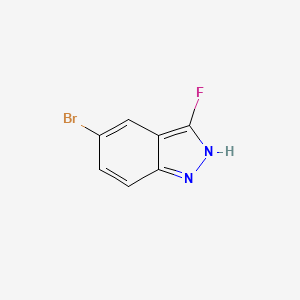

The molecular structure of “4-Bromo-1H-indole-6-carboxamide” consists of an indole ring, which is a fused bicyclic structure containing a benzene ring and a pyrrole ring . The compound has a bromine atom at the 4-position and a carboxamide group at the 6-position of the indole ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Novel Indole Derivatives Synthesis : A study by Brennfuehrer et al. (2008) describes the synthesis of novel 4-indolylmaleimides, potentially bioactive compounds, through palladium-catalyzed reactions involving compounds like 3-bromo-1-methyl-4-(2-methyl-3-indolyl)maleimide (Brennfuehrer et al., 2008).

Functionalized Indoles Synthesis : Grant et al. (2011) discuss methods for synthesizing 4-alkoxyindole-7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides, which are important intermediates in medicinal chemistry (Grant et al., 2011).

Antibacterial Applications

- Antibacterial Activity of Indole Derivatives : Carrasco et al. (2020) synthesized indole-3-carbaldehyde semicarbazone derivatives and evaluated their antibacterial activity against various bacterial strains, finding some compounds with inhibitory effects (Carrasco et al., 2020).

Antituberculosis Agents

- Antituberculosis Agents : Kondreddi et al. (2013) identified indole-2-carboxamides as a new class of antituberculosis agents, demonstrating in vitro and in vivo efficacy (Kondreddi et al., 2013).

Chemical Synthesis and Functionalization

- Synthesis of Indole Derivatives : Sharma et al. (2020) developed a strategy for the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives, highlighting its importance in the formation of compounds like Herdmanine D (Sharma et al., 2020).

Photophysical Studies

- Fluorescent Indole Derivatives : Pereira et al. (2010) synthesized new indole derivatives with high fluorescence quantum yields, indicating their potential as fluorescent probes (Pereira et al., 2010).

Indole in Organic Synthesis

- Use in Organic Synthesis : Zeng et al. (2020) discussed the role of indole-N-carboxylic acids and indole-N-carboxamides in organic synthesis, particularly in multicomponent reactions and C-H functionalization (Zeng et al., 2020).

Zukünftige Richtungen

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found to possess various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “4-Bromo-1H-indole-6-carboxamide” and other indole derivatives could be potential candidates for the development of new drugs .

Eigenschaften

IUPAC Name |

4-bromo-1H-indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-5(9(11)13)4-8-6(7)1-2-12-8/h1-4,12H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBUAZLOWILMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1H-indole-6-carboxamide | |

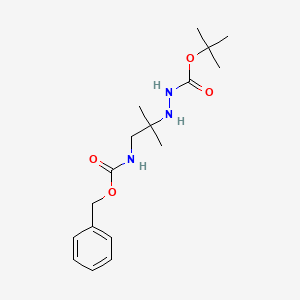

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2-chlorobenzo[D]thiazole](/img/structure/B1375345.png)

![6-Bromo-2-chloroimidazo[1,2-A]pyridine](/img/structure/B1375350.png)